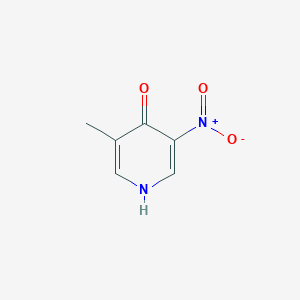
2-Methylpyridine-3-sulfonic acid
Übersicht
Beschreibung
2-Methylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C6H7NO3S . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is often used in the field of organic synthesis .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chlorides, which are precursors to 2-Methylpyridine-3-sulfonic acid, involves diazotation of 3-aminopyridines followed by substitution of diazo groups with sulfonyl groups . Another method involves the α-methylation of substituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Methylpyridine-3-sulfonic acid consists of a pyridine ring with a methyl group attached to the second carbon atom and a sulfonic acid group attached to the third carbon atom .Chemical Reactions Analysis
In terms of chemical reactions, 2-Methylpyridine-3-sulfonic acid can participate in various reactions due to the presence of the sulfonic acid group . For instance, it can undergo reactions such as protodeboronation and α-methylation .Physical And Chemical Properties Analysis
2-Methylpyridine-3-sulfonic acid is a white to yellow powder or crystals . Its molecular weight is 173.19 .Wissenschaftliche Forschungsanwendungen
Synthesis of Coordinative and Hydrogen-Bonded Supramolecules
2-Methylpyridine-3-sulfonic acid derivatives are involved in forming one-dimensional infinite coordination polymers and two-dimensional hydrogen-bonded supramolecules. These structures are significant in the development of novel coordinative molecules. For instance, the reaction of 3-methylpyridine-2-sulfonic acid with Cu II and Zn II in water forms coordination polymers with potential applications in materials science and chemistry (Lobana et al., 2004).
Ligands for BAZ2B Bromodomain
Derivatives of 3-amino-2-methylpyridine, a close relative of 2-methylpyridine-3-sulfonic acid, have been identified as ligands for the BAZ2B bromodomain. This discovery, achieved through computational approaches like automatic docking, has implications in medicinal chemistry, particularly in the design of therapeutic agents (Marchand et al., 2016).
Ionic Liquid for Nitration of Aromatic Compounds
The study of 3-methyl-1-sulfonic acid imidazolium nitrate, related to 2-methylpyridine-3-sulfonic acid, reveals its use as a Brønsted acidic ionic liquid and nitrating agent. This compound efficiently nitrates aromatic compounds, showing significant potential in organic synthesis (Zolfigol et al., 2012).
Insulinomimetic Activity of Zinc(II) Complexes
Zinc(II) complexes with derivatives of 2-methylpyridine-3-sulfonic acid demonstrate insulinomimetic activity, which is crucial for the development of new therapeutic approaches for diabetes management. This study highlights the relationship between structure and biological activity (Yoshikawa et al., 2007).
Inhibitory Studies on Carbonic Anhydrase Isoenzymes
Compounds derived from 2-methylpyridine-3-sulfonic acid, like 2-amino-6-methylpyridinium 2-hydroxy-5-sulfonatobenzoate, have shown effective inhibitory activity on human carbonic anhydrase isoenzymes. This research contributes to the development of potential inhibitors for therapeutic applications (Yenikaya et al., 2011).
Design and Preparation of Hydrophobic Mesoporous Biochar
The design and preparation of hydrophobic mesoporous biochar, functionalized with sulfonic acid groups, find application in chemical reactions, especially those involving water as a product. Such biochars show enhanced catalytic activity and selectivity, important in industrial applications (Zhong et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-6(11(8,9)10)3-2-4-7-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNISIZSLWXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625558 | |
| Record name | 2-Methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridine-3-sulfonic acid | |
CAS RN |
858852-27-4 | |
| Record name | 2-Methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-](/img/structure/B3066608.png)










![2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol](/img/structure/B3066705.png)